Product packaging for Biphenyl-2,3-diol(Cat. No.:CAS No. 1133-63-7)

Biphenyl-2,3-diol

Cat. No.: B071989
CAS No.: 1133-63-7
M. Wt: 186.21 g/mol
InChI Key: YKOQAAJBYBTSBS-UHFFFAOYSA-N
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Description

Biphenyl-2,3-diol is a high-value dihydroxybiphenyl compound that serves as a versatile and critical building block in advanced organic synthesis and materials science research. Its structure, featuring two adjacent phenolic hydroxyl groups on one phenyl ring, confers significant chelating potential and allows for functionalization to create complex molecular architectures. In research, this compound is primarily employed as a key precursor in the synthesis of ligands for metal-organic frameworks (MOFs) and coordination polymers, where its rigid biphenyl backbone and bidentate coordination sites enable the construction of stable, porous materials with tailored properties. Furthermore, it finds extensive application in the development of novel polymers, including polyesters and polycarbonates, where it imparts enhanced thermal stability and rigidity to the resulting materials. Its utility extends to the field of medicinal chemistry as a core scaffold for the design and synthesis of potential pharmacologically active molecules, particularly those targeting proteins that recognize polyphenolic structures. Researchers value this compound for its ability to participate in electrophilic aromatic substitution, ether formation, and oxidative coupling reactions, making it an indispensable tool for exploring new synthetic pathways and developing next-generation functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B071989 Biphenyl-2,3-diol CAS No. 1133-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylbenzene-1,2-diol
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InChI

InChI=1S/C12H10O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,13-14H
Source PubChem
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InChI Key

YKOQAAJBYBTSBS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID60150353
Record name 2,3-Dihydroxybiphenyl
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Molecular Weight

186.21 g/mol
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CAS No.

1133-63-7
Record name 2,3-Dihydroxybiphenyl
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Record name 2,3-Dihydroxybiphenyl
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Record name Biphenyl-2,3-Diol
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Record name 2,3-Dihydroxy-biphenyl
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Microbial Catabolism and Enzymatic Degradation Pathways of Biphenyl 2,3 Diol

The Biphenyl (B1667301) Degradation (Bph) Pathway as a Model System

The biphenyl degradation (Bph) pathway serves as a model for understanding how bacteria break down aromatic hydrocarbons. This pathway involves a series of enzymatic reactions that convert biphenyl into intermediates that can enter central metabolic pathways. ethz.chresearchgate.net Many bacteria capable of degrading biphenyl can also co-metabolize more complex and toxic polychlorinated biphenyls (PCBs) through the same enzymatic machinery. ethz.chresearchgate.net

Biotransformation of Biphenyl to Biphenyl-2,3-diol

The initial steps of the Bph pathway transform the stable biphenyl molecule into the more reactive this compound. This conversion is a two-step process involving dioxygenation and dehydrogenation.

The catabolic pathway is initiated by biphenyl dioxygenase (BphA), a multi-component enzyme system. asm.orgresearchgate.net BphA is a Rieske-type, three-component enzyme. asm.orgnih.gov It consists of a terminal dioxygenase, which is an α3β3 heterohexamer, and an electron transfer chain composed of a ferredoxin and a reductase. asm.org This enzyme catalyzes the stereospecific addition of molecular oxygen to the biphenyl ring at the 2,3-position, forming cis-2,3-dihydrothis compound. asm.orgresearchgate.net This reaction requires NADH as a reductant to facilitate the activation of molecular oxygen. asm.org The catalytic mechanism involves a hydroperoxo-iron(III) species that reacts with the biphenyl substrate, leading to the formation of an epoxide intermediate that resolves into the cis-diol product. nih.gov

The second step is the dehydrogenation of cis-2,3-dihydrothis compound to produce this compound. asm.orgresearchgate.net This reaction is catalyzed by cis-2,3-dihydrothis compound dehydrogenase (BphB), an oxidoreductase that uses NAD+ as a cofactor. wikipedia.orgnih.gov The systematic name for this enzyme is cis-3-phenylcyclohexa-3,5-diene-1,2-diol:NAD+ oxidoreductase. wikipedia.org BphB is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.govresearchgate.net The catalytic process involves a deprotonation step facilitated by a tyrosine residue (Tyr155) acting as a catalytic base. d-nb.info The crystal structure of BphB reveals a well-defined cavity that can accommodate a variety of substrates, explaining its ability to act on dihydrodiols of various chlorinated biphenyls. pdbj.org

Initial Dioxygenation by Biphenyl Dioxygenase (BphA)

Ring-Cleavage of this compound: The Role of this compound 1,2-Dioxygenase (BphC)

The aromatic ring of this compound is then cleaved, a critical step in the degradation pathway that opens up the ring for further metabolism.

This compound 1,2-dioxygenase (BphC) catalyzes the meta-cleavage of the dihydroxylated ring of this compound. asm.orgoup.com This enzyme is an extradiol-cleaving catecholic dioxygenase that incorporates both atoms of molecular oxygen into the substrate, resulting in the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). asm.orgresearchgate.netwikipedia.org Unlike BphA, BphC does not require an external reductant. asm.orgresearchgate.net The enzyme contains a non-heme iron (Fe(II)) or in some cases manganese (Mn(II)) in its active site, which is essential for catalysis. nii.ac.jpcreative-enzymes.comnih.gov The catalytic mechanism involves the deprotonation of a substrate hydroxyl group by a histidine residue (His194), which then acts as a catalytic base. nii.ac.jprcsb.org This is followed by the binding of molecular oxygen and subsequent ring cleavage. rcsb.org The reaction proceeds through several steps, with the ring-opening step being the slowest. nih.gov

BphC exhibits a high degree of specificity for this compound. oup.com However, it can also act on other structurally related catecholic substrates, though often with lower efficiency. oup.comcreative-enzymes.com The substrate binding site is largely hydrophobic and shows high complementarity to the catechol ring of its substrates. nii.ac.jp The specificity of BphC is influenced by the volume of the active site. The active site is more complementary to the bicyclic structure of this compound than to monocyclic catechols, where excess "free" volume is present when the smaller substrate binds. oup.comoup.com

Kinetic studies of BphC from various bacterial strains have been conducted. For example, BphC from Dyella ginsengisoli LA-4 showed the highest specific activity towards 2,3-dihydroxybiphenyl compared to other catecholic substrates. oup.com The kinetic parameters for this enzyme with different substrates are detailed in the table below.

SubstrateK_m (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹μM⁻¹)
This compound5.5650118.2
3-Methylcatechol11.745038.5
Catechol60.280013.3
4-Chlorocatechol70.44005.7
4-Methylcatechol100.24504.5

Table 1: Kinetic parameters of BphC from Dyella ginsengisoli LA-4 for various catecholic substrates. Data sourced from FEMS Microbiology Letters oup.com.

The subsequent steps in the biphenyl degradation pathway involve the hydrolysis of HOPDA by a hydrolase (BphD) to produce benzoic acid and 2-hydroxypenta-2,4-dienoic acid, which are then further metabolized. asm.orgresearchgate.netnih.gov

Structural Investigations and Active Site Characterization

The enzymatic degradation of this compound is primarily initiated by this compound 1,2-dioxygenase (BphC), an extradiol-type dioxygenase. nih.gov Structural studies, including X-ray crystallography, have provided significant insights into the architecture of BphC and the composition of its active site.

The three-dimensional structure of the BphC enzyme from Pseudomonas sp. strain KKS102 has been resolved, revealing a foundation for understanding its catalytic mechanism. nih.gov The active site contains a single iron ion crucial for its function. nih.gov This iron ion is coordinated by the side chains of three specific amino acid residues: His145, His209, and Glu260, along with two solvent molecules, forming a square pyramidal geometry. nih.gov

Further crystallographic analysis of BphC complexed with its substrates, such as 2,3-dihydroxybiphenyl, has shown that the substrate binds directly in the active site. nih.gov The amino acid residues that interact with the catechol portion of the substrate are highly conserved across related dioxygenases, suggesting a common catalytic mechanism. iucr.org In contrast, the amino acids surrounding the second benzene (B151609) ring of the substrate are less conserved, which may account for variations in substrate specificity among different BphC enzymes. iucr.org Upon substrate binding, conformational shifts occur around the active site. nih.gov Notably, His194, proposed to act as a catalytic base, forms a weak hydrogen bond with a hydroxyl group of the substrate. nih.gov

Cofactor Dependencies in BphC Activity

The catalytic activity of BphC is critically dependent on a metal cofactor. nih.gov BphC is a non-heme iron-containing enzyme, specifically requiring a ferrous iron (Fe(II)) ion in its active site for catalysis. nii.ac.jpuniprot.org This Fe(II) ion is essential for the activation of molecular oxygen, a key step in the cleavage of the aromatic ring. nii.ac.jpnih.gov The binding of both the catecholic substrate and molecular oxygen to the reduced Fe(II) center is a prerequisite for the enzymatic reaction. nih.gov

While Fe(II) is the native and most effective cofactor for many BphC enzymes, some variations exist. nih.govkegg.jp Certain BphC enzymes, like the one from the thermophilic Bacillus sp. JF8, can utilize manganese (Mn(II)) as a cofactor. nih.gov However, for most characterized BphC enzymes, such as those from Pseudomonas sp. strain KKS102 and Paraburkholderia xenovorans LB400, Fe(II) is the essential cofactor. nih.govuniprot.org The enzyme from Rhodococcus sp. strain DFA3 also shows a significant increase in activity with the addition of Fe(II). tandfonline.com The iron in the active site can sometimes be found in an oxidized, inactive ferric (Fe(III)) state; reactivation requires anaerobic incubation with Fe(II) and a reducing agent like ascorbate. nih.gov

Subsequent Metabolic Fate of this compound Cleavage Products

The meta-cleavage of this compound by BphC yields 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). researchgate.netfrontiersin.org This intermediate is then hydrolyzed by the enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD). frontiersin.orgasm.org The action of BphD splits the HOPDA molecule into two main products: benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. frontiersin.orgethz.ch

These two products are funneled into separate metabolic pathways for further degradation.

Benzoate Metabolism: Benzoate is a common intermediate in the degradation of many aromatic compounds. Bacteria employ several strategies for its breakdown. frontiersin.org A prevalent aerobic pathway involves the conversion of benzoate to catechol. asm.org This can be a multi-step process, as seen in Acinetobacter sp. strain ADP1, involving enzymes like benzoate dioxygenase (BenABC) and a dehydrogenase (BenD). frontiersin.org In some bacteria, like Burkholderia xenovorans LB400, gene expression studies show that when grown on biphenyl, an aerobic coenzyme A activation pathway for benzoate degradation is upregulated. nih.gov The resulting catechol is then subject to further ring cleavage and enters central metabolic pathways. plos.org

2-hydroxypenta-2,4-dienoate Metabolism: This five-carbon compound is processed through a series of enzymatic reactions. In Rhodococcus sp. strain RHA1, the pathway involves the enzymes HPD hydratase (BphE1), 4-hydroxy-2-oxovalerate aldolase (B8822740) (BphF1), and acetaldehyde (B116499) dehydrogenase (BphG). researchgate.net Ultimately, this pathway breaks down 2-hydroxypenta-2,4-dienoate into pyruvate (B1213749) and acetaldehyde, which can then be converted to acetyl-CoA and enter the Krebs cycle. plos.orgresearchgate.net

Diversity of Microbial Consortia and Isolated Strains in this compound Catabolism

The ability to degrade this compound is not limited to a single microbial species but is found across a wide range of bacterial genera. These microorganisms are frequently isolated from environments contaminated with polychlorinated biphenyls (PCBs), as the biphenyl degradation pathway is central to the breakdown of these pollutants.

Characterization of Key Bacterial Genera and Species

Numerous bacterial genera have been identified as being active in the catabolism of biphenyl and its hydroxylated intermediates like this compound. These bacteria are typically aerobic and possess the enzymatic machinery encoded by bph genes. researchgate.net

Key genera involved include:

Pseudomonas: Species like Pseudomonas putida and Pseudomonas pseudoalcaligenes are well-characterized biphenyl degraders. researchgate.netresearchgate.netasm.org Pseudomonas sp. strain KKS102 has been a model organism for studying the BphC enzyme and the regulation of the bph operon. nih.govasm.org

Burkholderia: Burkholderia xenovorans LB400 is renowned for its ability to degrade a broad spectrum of PCB congeners and serves as a model organism for PCB degradation studies. researchgate.netnih.gov

Rhodococcus: Gram-positive bacteria from this genus, such as Rhodococcus jostii RHA1, are noted for their metabolic versatility and often possess multiple homologs of the bph genes, contributing to their potent degradative capabilities. asm.orgresearchgate.net

Comamonas: Strains like Comamonas testosteroni are also involved in the biphenyl catabolic pathway. researchgate.netresearchgate.netresearchgate.net

Sphingomonas: This genus is another key player in the degradation of aromatic compounds, including biphenyl. researchgate.netresearchgate.netmdpi.com

Ralstonia: Formerly classified under Pseudomonas, this genus includes strains capable of biphenyl degradation. researchgate.netresearchgate.net

The following table summarizes some of the key bacterial species and their relevance in this compound catabolism.

GenusSpeciesKey Characteristics
Pseudomonas P. putida, P. pseudoalcaligenesModel organisms for bph gene studies; efficient biphenyl degraders. researchgate.netresearchgate.netasm.org
Burkholderia B. xenovorans LB400Degrades a wide range of PCBs; model for PCB metabolism. researchgate.netnih.gov
Rhodococcus R. jostii RHA1Gram-positive; high metabolic versatility with multiple bph gene homologs. asm.orgresearchgate.net
Comamonas C. testosteroniInvolved in the biphenyl catabolic pathway. researchgate.netresearchgate.netresearchgate.net
Sphingomonas Sphingomonas sp.Key degrader of various aromatic compounds. researchgate.netresearchgate.netmdpi.com
Ralstonia Ralstonia sp.Contains strains with bph operons for biphenyl degradation. researchgate.netresearchgate.net

Genetic Organization and Regulation of Bph-like Operons

The genes responsible for the degradation of biphenyl, including the formation and subsequent breakdown of this compound, are typically organized in clusters known as bph operons. researchgate.netfrontiersin.org The structure and regulation of these operons can vary among different bacterial species, reflecting their evolutionary adaptation.

In many Gram-negative bacteria, the bph genes are organized in an operon that may include bphA (encoding biphenyl dioxygenase), bphB (dihydrodiol dehydrogenase), bphC (this compound 1,2-dioxygenase), and bphD (HOPDA hydrolase). asm.orgnih.gov For instance, in Pseudomonas pseudoalcaligenes KF707, the gene cluster is organized as bphRA1A2A3A4BCX0X1X2X3D. nih.gov

The regulation of these operons is complex and crucial for the bacteria to conserve energy by only expressing the degradative genes when the substrate is present. frontiersin.org

Negative Regulation: In many cases, a repressor protein, often belonging to the GntR family of regulators (e.g., BphS), controls the operon. asm.orgfrontiersin.org This repressor binds to the operator region of the operon in the absence of an inducer, thereby inhibiting transcription. frontiersin.org The repression is lifted when an intermediate of the biphenyl catabolic pathway, such as HOPDA, binds to the repressor, causing it to detach from the DNA. frontiersin.org

Positive Regulation: Some systems involve activator proteins. For example, in P. pseudoalcaligenes KF707, in addition to a GntR-family regulator (BphR1), a second regulator from the LysR family (BphR2) acts as a positive regulator, activating the transcription of the upper bph operon. frontiersin.orgasm.org

Two-Component Systems: In some bacteria, such as Cupriavidus basilensis, a two-component regulatory system (BphS/BphT) has been identified that is essential for the constitutive expression of the bph genes. researchgate.net

The genetic organization is not always contiguous. In some strains, the genes for the lower pathway (metabolism of 2-hydroxypenta-2,4-dienoate) and regulatory genes can be located at a distance from the upper pathway genes (bphABCD). frontiersin.org Furthermore, these bph gene clusters are often located on mobile genetic elements like plasmids and integrative and conjugative elements (ICEs), which facilitates their transfer between different soil bacteria and contributes to the diversification and evolution of these degradative pathways. frontiersin.org

Environmental and Ecological Significance of this compound Biodegradation

The microbial catabolism of this compound is a critical component of the biogeochemical cycling of carbon and plays a significant role in the bioremediation of environments contaminated with aromatic pollutants. Biphenyl itself is an aromatic hydrocarbon, but more importantly, the biphenyl degradation pathway is the primary mechanism by which bacteria break down polychlorinated biphenyls (PCBs). ethz.ch

PCBs are persistent organic pollutants that are toxic and accumulate in the environment, posing risks to wildlife and human health. ontosight.ai The initial step in the aerobic degradation of many less-chlorinated PCB congeners is catalyzed by biphenyl dioxygenase, leading to the formation of chlorinated analogs of this compound. ethz.ch The subsequent cleavage of this intermediate by BphC is a crucial, often rate-limiting, step in the detoxification process. researchgate.netontosight.ai

The diversity of microorganisms capable of this transformation highlights the metabolic plasticity of soil and sediment microbial communities. The presence and activity of these bacteria are essential for the natural attenuation of PCB-contaminated sites. The enzymes of this pathway, particularly biphenyl dioxygenase, have evolved to handle a range of chlorinated substrates, although their efficiency varies depending on the number and position of chlorine atoms on the biphenyl rings. ethz.chnih.gov

Understanding the enzymatic pathways, the diversity of the microorganisms involved, and the genetic regulation of the bph operons is fundamental to developing effective bioremediation strategies. ontosight.ai This knowledge can be applied to enhance the degradation of persistent pollutants, for example, by bioaugmentation with highly efficient degrader strains or by stimulating the activity of indigenous microbial populations. The study of this compound metabolism, therefore, provides a window into the ecological processes that underpin the resilience of ecosystems to chemical pollution.

Role in the Biogeochemical Cycle of Aromatic Compounds

The microbial degradation pathway involving this compound plays a significant role in the biogeochemical cycling of carbon, particularly by breaking down persistent aromatic hydrocarbons. biorxiv.org Although biphenyl itself is not highly abundant in pristine environments, biphenyl-degrading bacteria are ubiquitous in soils and sediments. frontiersin.orgfrontiersin.org This suggests that the enzymatic machinery has evolved to process other, more common, structurally related natural compounds. frontiersin.org

The pathway is a key component in the environmental fate of persistent organic pollutants (POPs) like PCBs. asm.org By transforming the inert and hydrophobic biphenyl structure into intermediates that can be funneled into central metabolism, microorganisms effectively remove these pollutants from the environment and mineralize them into carbon dioxide. nih.govoup.com This process is a critical link in the carbon cycle, returning carbon from recalcitrant man-made compounds to the biosphere. The presence of genes encoding for biphenyl degradation, such as bphA and bphC, is often used as a biomarker for the bioremediation potential of a contaminated site. nih.gov Studies have shown that in environments like deep-sea cold seeps, the degradation of organohalides, including chlorinated biphenyls, is an active part of local biogeochemical cycles. biorxiv.org

Response to Environmental Pollutants and Secondary Plant Metabolites

The catabolic pathway that proceeds via this compound is a direct microbial response to the presence of aromatic pollutants. Bacteria possessing the bph gene cluster are capable of cometabolizing toxic PCBs, using biphenyl as a growth substrate. asm.org The exposure of bacteria like Burkholderia xenovorans LB400 to biphenyl and chlorobiphenyls induces the expression of the Bph enzymes, but it can also trigger a cellular stress response. oup.com This indicates that while the bacteria can metabolize these compounds, it comes at a physiological cost. oup.com

A prominent hypothesis suggests that the microbial pathways for degrading pollutants like PCBs evolved from pathways originally meant for the metabolism of secondary plant metabolites (SPMs). frontiersin.orgnih.gov Many SPMs, such as flavonoids (e.g., flavone (B191248), flavanone) and other phenolics, share structural similarities with biphenyl. frontiersin.orgnih.gov This structural resemblance allows the enzymes of the biphenyl pathway to act on these natural compounds. frontiersin.orgnih.gov

Research has demonstrated that various SPMs can induce the expression of the bph genes and even serve as substrates for the enzymes. frontiersin.orgmdpi.com For instance, in Pseudomonas alcaliphila JAB1, the transformation of flavone and flavanone (B1672756) was shown to be directly mediated by the activity of biphenyl 2,3-dioxygenase (BPDO). frontiersin.orgnih.gov Furthermore, a wide array of SPMs, including flavonoids, phenolic acids, and monoterpenes, were found to be potent inducers of the bphA gene in this bacterium. frontiersin.org This functional link between the degradation of natural plant compounds and synthetic pollutants highlights a key aspect of microbial ecology and adaptation. It suggests that the widespread ability of soil microbes to degrade biphenyl is maintained by their continuous interaction with plant-derived aromatic compounds in the environment. frontiersin.orgmdpi.com

Table 2: Examples of Compounds Metabolized or Inducing the Biphenyl Degradation Pathway

Compound ClassSpecific CompoundEffect on Biphenyl PathwayReference
PollutantPolychlorinated Biphenyls (PCBs)Substrate (Cometabolism) asm.org
PollutantBiphenylSubstrate and Inducer asm.org
Secondary Plant MetaboliteFlavoneSubstrate and Inducer frontiersin.orgnih.gov
Secondary Plant MetaboliteFlavanoneSubstrate and Inducer frontiersin.orgnih.gov
Secondary Plant MetaboliteNaringeninSubstrate mdpi.com
Secondary Plant MetaboliteMorinSubstrate mdpi.com
Secondary Plant MetaboliteApigeninSubstrate nih.gov
Secondary Plant Metabolite(S)-limoneneSubstrate and Inducer frontiersin.org

Advanced Computational and Spectroscopic Investigations of Biphenyl 2,3 Diol Reactivity

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Biphenyl-2,3-diol Reactions

Hybrid QM/MM calculations have become an indispensable tool for studying the enzymatic degradation of aromatic compounds like this compound. acs.orgresearchgate.net This method treats the electronically active region of the reaction (the substrate and key active site components) with high-accuracy quantum mechanics, while the surrounding protein environment is modeled using computationally less expensive molecular mechanics. This dual approach provides a detailed picture of the reaction dynamics within the complex enzyme structure. researchgate.netd-nb.info

QM/MM simulations and molecular docking have been instrumental in revealing the specific interactions between this compound and the active site of enzymes like this compound 1,2-dioxygenase (BphC). researchgate.netresearchgate.net In the BphC enzyme from Pseudomonas sp. strain KKS102, the active site's single Fe(II) ion coordinates with three key amino acid residues: His145, His209, and Glu260. nih.gov When the substrate, this compound, binds, its two hydroxyl groups, along with the three enzymatic ligands, form a five-coordinate system around the central iron ion, adopting a trigonal bipyramidal geometry. nih.gov

The specificity of BphC for bicyclic substrates over monocyclic ones is attributed to the volume of the active site. oup.com The pocket has a space specifically occupied by the second phenyl ring of this compound, which is essentially "free" volume when a smaller monocyclic substrate like catechol binds, leading to less complementary and weaker binding. oup.com Other residues, such as Ile-174, Phe-201, and Thr-280 (in BphC_KKS102), interact with the non-hydroxylated phenyl ring, further defining substrate specificity. oup.com

Key Active Site Residues in BphC and Their Functions

Residue (in BphC_KKS102)FunctionReference
His145Fe(II) Ligand nih.gov
His209Fe(II) Ligand nih.gov
Glu260Fe(II) Ligand nih.gov
His194Catalytic Base, Stabilizer of O₂, Proton Donor acs.orgresearchgate.netpdbj.org
Ile-174, Phe-201, Thr-280Substrate Specificity (interaction with phenyl ring) oup.com

Theoretical investigations using QM/MM calculations have shed light on the transient species formed during the ring-cleavage reaction of this compound. acs.org A critical intermediate identified in the BphC catalytic cycle is a quintet state characterized as a substrate radical–Fe(II)–superoxo species (DHBP•↑–FeII–O2•–↓). acs.orgresearchgate.netnih.gov This indicates that electron transfer from the substrate to the Fe(II)-O₂ complex occurs, giving both the substrate and the dioxygen radical character. researchgate.net

For the extradiol dioxygenase BphC, QM/MM studies have determined that the first step, a proton-coupled electron transfer (PCET), is the rate-determining step of the entire catalytic cycle. acs.orgresearchgate.netnih.gov PCET is a fundamental process where an electron and a proton are transferred in a single, concerted step. wikipedia.org This avoids the formation of high-energy intermediates that would be generated if the electron and proton were transferred sequentially. nih.gove-conversion.de

The calculated potential energy barrier for this PCET step is 17.2 kcal/mol, which shows good agreement with the experimentally measured value of 14.7 kcal/mol. acs.orgresearchgate.netnih.gov This step involves the transfer of a proton from the substrate's hydroxyl group to a catalytic residue, coupled with an electron transfer from the substrate to the iron-dioxygen complex. acs.orgresearchgate.net

Computational studies have provided a detailed, atomic-level view of how specific amino acid residues facilitate the catalytic reaction. The residue His194 in BphC has been identified as a crucial player with multiple distinct roles throughout the reaction. acs.orgresearchgate.netpdbj.org

Initially, His194 acts as a catalytic base, deprotonating one of the hydroxyl groups of the this compound substrate. pdbj.orgnih.gov Following this, the now-protonated His194 residue helps to stabilize the negative charge that develops on the dioxygen moiety. pdbj.orgnih.gov In the final stage of the reaction, it functions as a proton donor to promote the formation of the final ring-cleaved product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. acs.orgresearchgate.netpdbj.org This multifunctional role highlights the dynamic and intricate nature of enzymatic catalysis. pdbj.org

Identification of Rate-Limiting Steps in Dioxygenase Activity (e.g., proton-coupled electron transfer)

Application of Advanced Analytical Techniques for this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolic products are essential for studying its degradation pathways. High-performance liquid chromatography (HPLC) is a primary analytical tool used for this purpose.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the separation and quantification of this compound and related compounds from complex matrices like cell cultures. scielo.brscielo.brmdpi.com These methods typically employ a C18 column, which is a nonpolar stationary phase. scielo.br

A study detailing the analysis of biphenyl (B1667301) and its metabolites, including 2-phenylphenol (B1666276) and this compound, utilized a Luna C18 column with an isocratic mobile phase consisting of a water and acetonitrile (B52724) mixture (30:70, v/v). scielo.br Detection was achieved using a diode-array detector (DAD) at a wavelength of 254 nm. scielo.br This method demonstrated good linearity, with a correlation coefficient (R²) of ≥ 0.999 over a concentration range of 0.0625 to 20 µg/mL for this compound. scielo.br The identity of the peaks can be further confirmed using mass spectrometry (MS) or by comparing retention times and UV spectral data with known standards. scielo.brscielo.br

Validated HPLC Method Parameters for this compound Analysis

ParameterValue/ConditionReference
ColumnLuna C18 scielo.br
Mobile PhaseWater/Acetonitrile (30/70, v/v) scielo.br
Flow ConditionIsocratic scielo.br
DetectionDiode-Array Detection (DAD) at 254 nm scielo.br
Linearity Range0.0625 - 20 µg/mL scielo.br
Correlation Coefficient (R²)≥ 0.999 scielo.br
Retention Time7.4 min scielo.br
Limit of Detection (LOD)0.02 - 0.04 µg/mL scielo.brscielo.br
Limit of Quantification (LOQ)0.07 - 0.12 µg/mL scielo.brscielo.br

*Range covers biphenyl and its metabolites, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of this compound, particularly in the context of microbial metabolism of biphenyl and its chlorinated derivatives (polychlorinated biphenyls or PCBs). In these biological systems, this compound is a key intermediate.

Researchers have confirmed the molecular structure of this compound using GC-MS in studies of biphenyl degradation by bacterial strains like Comamonas thiooxydans N1. wikipedia.org The technique is instrumental in tracking the appearance and disappearance of metabolites over time. For instance, in cultures of C. thiooxydans N1, this compound was detected after 8 hours of incubation with biphenyl, reaching a maximum concentration after 10 hours. wikipedia.org Similarly, in the degradation of biphenyl by Brucella anthropi MAPB-9, GC-MS/MS was used to identify this compound, confirming the activity of the initial enzymes in the degradation pathway. wikipedia.org

To enhance volatility and improve chromatographic separation, derivatization of hydroxylated compounds is a common practice. In the analysis of biphenyl degradation products, ring-fission compounds of this compound have been methylated with diazomethane (B1218177) prior to GC-MS analysis. nih.gov In other studies involving hydroxylated PCB metabolites, derivatization with n-butylboronic acid has been employed. fishersci.se

A specific GC-MS analysis of a methylated ring-fission product of this compound, identified as 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoic acid methyl ester, demonstrated the power of this technique in structure elucidation. The analysis yielded a molecular ion peak at m/z 246 and several prominent fragment ions that were consistent with the proposed structure. nih.gov

Table 1: GC-MS Parameters for Analysis of a this compound Ring-Fission Product Derivative nih.gov

ParameterCondition
InstrumentHitachi R-MU-6
Column1 m x 3 mm ID glass column packed with 2% Silicone OV-17 on 60/80 mesh Chromosorb WAW DMCS
Carrier GasHelium
Column Temperature205°C
Injection Temperature250°C
Ionization Potential40 eV
AnalyteMethylated ring-fission product of this compound

Spectroscopic Characterization in Enzymatic Assays

Spectroscopic methods, particularly UV-Visible spectrophotometry, are fundamental for characterizing the enzymatic reactions involving this compound. These assays are crucial for determining enzyme activity, substrate specificity, and kinetic parameters.

The key enzyme responsible for the degradation of this compound is this compound 1,2-dioxygenase (EC 1.13.11.39). nih.govnih.gov This enzyme catalyzes the meta-cleavage of the catechol ring of this compound, resulting in the formation of a yellow product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.goviarc.fr The formation of this colored product can be monitored spectrophotometrically.

Enzyme activity assays for this compound 1,2-dioxygenase typically involve tracking the increase in absorbance at a wavelength corresponding to the λmax of the HOPDA product. Research has reported monitoring this change at 432 nm or 434 nm. nih.goviarc.frguidetopharmacology.org For example, in one study, the molar extinction coefficient for the meta-cleavage product of 2,3-dihydroxybiphenyl (2,3-DHBP) at 434 nm was determined to be 13,200 M-1 cm-1, which was used to calculate enzyme activity. guidetopharmacology.org One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of this compound per minute. nih.gov

These spectroscopic assays are also used to determine the substrate specificity and kinetic parameters of the enzymes. By measuring reaction rates at various substrate concentrations, key values such as the Michaelis constant (Km) and the catalytic efficiency (kcat/Km) can be determined for this compound and other related substrates like 2,2',3-trihydroxybiphenyl, catechol, 3-methylcatechol, and 4-methylcatechol. guidetopharmacology.org

Table 2: Kinetic Parameters of FlnD1D2 Dioxygenase for Biphenylic Compounds guidetopharmacology.org

SubstrateKm (μM)kcat (s-1)kcat/Km (μM-1s-1)
This compound (2,3-DHBP)97.21.460.015
2,2',3-Trihydroxybiphenyl (2,2',3-THBP)168.00.840.005

Biotechnological and Applied Research of Biphenyl 2,3 Diol and Its Metabolic Enzymes

Bioremediation Strategies for Polychlorinated Biphenyl (B1667301) (PCB) Contamination

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant environmental and health risks. Bioremediation, which utilizes microorganisms to break down these harmful compounds, has emerged as a cost-effective and environmentally friendly cleanup strategy. researchgate.net The microbial degradation of PCBs often proceeds through the biphenyl catabolic pathway, where biphenyl-2,3-diol is a key intermediate. creativebiolabs.netfrontiersin.org

The aerobic degradation of PCBs is typically initiated by biphenyl dioxygenase (BphA), which hydroxylates the biphenyl ring to form a cis-dihydrodiol. This is followed by the action of a dehydrogenase (BphB) to produce this compound. researchgate.netasm.org The subsequent ring cleavage of this compound is catalyzed by this compound 1,2-dioxygenase (BphC), a crucial step in the detoxification process. creativebiolabs.netrcsb.org The final products of this upper pathway are chlorobenzoates and 2-hydroxy-penta-2,4-dienoate. bioline.org.br

Several bacterial genera, including Pseudomonas, Burkholderia, Comamonas, and Rhodococcus, are known to degrade PCBs. bioline.org.brlifesciencesite.com For instance, Burkholderia xenovorans LB400 is a well-studied PCB degrader capable of metabolizing a wide range of PCB congeners. bioline.org.br Research has also identified novel PCB-degrading strains from contaminated sites, such as various species of Pseudomonas, Bacillus, and Rhodococcus isolated from oxidation ponds. lifesciencesite.com

Strategies to enhance PCB bioremediation often involve the use of genetically engineered microorganisms with improved degradative capabilities. nih.gov This can include combining the genetic modules for the upper and lower biphenyl degradation pathways into a single organism to achieve complete mineralization of PCBs. nih.govgoogle.com For example, a recombinant Cupriavidus necator strain has been developed to completely degrade PCBs. google.com Additionally, combining wild-type PCB-degrading bacteria with genetically modified strains expressing different enzymatic activities has been shown to dramatically improve degradation rates. asm.org

The efficiency of bioremediation can be influenced by several factors, including the availability of the pollutants and the expression of the catabolic genes. Biphenyl itself has been used to induce the expression of the bph genes required for PCB degradation. researchgate.net

Table 1: Key Enzymes and Genes in the Aerobic PCB Degradation Pathway

GeneEnzymeFunction in PCB Degradation
bphABiphenyl dioxygenaseInitial dihydroxylation of the biphenyl ring. researchgate.net
bphBcis-2,3-dihydrothis compound dehydrogenaseOxidation of the cis-diol to this compound. frontiersin.org
bphCThis compound 1,2-dioxygenaseRing cleavage of this compound. creativebiolabs.net
bphD2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolaseHydrolysis of the ring cleavage product. bioline.org.br

Enzyme Engineering and Directed Evolution for Enhanced this compound Metabolism

The efficiency of PCB bioremediation is often limited by the substrate specificity and catalytic activity of the enzymes in the biphenyl degradation pathway. Enzyme engineering and directed evolution are powerful tools to overcome these limitations and enhance the metabolism of this compound and its chlorinated analogs.

Biphenyl dioxygenase (BphA) is a primary target for protein engineering because it is the first enzyme in the pathway and largely determines the range of PCB congeners that can be degraded. researchgate.netasm.org The large subunit of BphA (BphA1) is crucial for substrate recognition and binding. nih.gov

Site-directed mutagenesis and gene shuffling have been successfully used to create BphA variants with altered substrate specificities and enhanced catalytic activities. asm.org By modifying key amino acid residues in the active site, researchers have been able to expand the range of substrates to include more highly chlorinated PCBs. nih.gov For example, specific mutations in the BphA1 subunit of Pseudomonas pseudoalcaligenes KF707 resulted in enzymes that could degrade 2,5,2',5'-tetrachlorobiphenyl through 3,4-dioxygenation, a reaction not efficiently catalyzed by the wild-type enzyme. nih.gov

The modulation of the biphenyl degradation pathway can be achieved through the use of enzyme antagonists and agonists. Understanding the interactions of different compounds with the pathway's enzymes is crucial for this approach.

Ortho-chlorinated PCB metabolites have been shown to act as potent inhibitors (antagonists) of this compound 1,2-dioxygenase (DHBD or BphC). rcsb.org These metabolites can competitively inhibit the cleavage of this compound and even lead to the suicide inactivation of the enzyme. rcsb.org This inhibition represents a significant bottleneck in the bioremediation of certain PCB mixtures. rcsb.org

Conversely, compounds that can enhance the activity of key enzymes would act as agonists. Activators of this compound 1,2-dioxygenase could potentially increase the efficiency of PCB degradation. ontosight.ai While the exact mechanisms of such activators are still under investigation, they are thought to involve conformational changes in the enzyme that enhance its catalytic activity. ontosight.ai The identification and development of potent agonists could lead to improved bioremediation strategies. ontosight.ai

Furthermore, the expression of the bph genes can be induced by various compounds. While biphenyl is a known inducer, some plant-derived compounds like flavonoids and monoterpenes have also been shown to induce the expression of biphenyl dioxygenase. nih.gov This suggests a potential for using natural compounds to stimulate the bioremediation of PCBs in contaminated soils.

Modification of Substrate Specificity and Catalytic Efficiency

Potential for Biocatalysis in Organic Synthesis (e.g., production of 3-substituted catechols)

The enzymes of the biphenyl degradation pathway, particularly those involved in the metabolism of this compound, have significant potential for applications in biocatalysis for organic synthesis. The ability of these enzymes to perform specific hydroxylation and ring cleavage reactions on aromatic compounds makes them valuable tools for producing fine chemicals.

One notable application is the production of 3-substituted catechols. Catechols and their derivatives are important building blocks in the chemical industry, used in the synthesis of pharmaceuticals, agrochemicals, and polymers. The enzymatic conversion of substituted biphenyls can lead to the formation of corresponding substituted catechols.

This compound 1,2-dioxygenase (BphC), which catalyzes the ring cleavage of this compound, is a key enzyme in this context. rcsb.org By using substituted biphenyls as starting materials, the biphenyl degradation pathway can be harnessed to produce a variety of substituted 2,3-dihydroxybiphenyls. These intermediates can then be further transformed, and in some engineered pathways, could potentially lead to the accumulation of valuable substituted catechols. The broad substrate specificity of some biphenyl dioxygenases allows for the transformation of a range of substituted biphenyls, opening up possibilities for synthesizing a diverse array of 3-substituted catechols.

Biosynthesis of Related Catechols and Aromatic Compounds via this compound Intermediates

The metabolic pathway that produces and consumes this compound can be leveraged for the biosynthesis of other related catechols and aromatic compounds. This compound itself is a catechol derivative, and its enzymatic processing can be a starting point for creating other valuable molecules.

Metabolomic studies of bacteria degrading biphenyl have shown the production of various intermediates, including cis-2,3-dihydro-2,3-dihydroxy biphenyl and 2,3-dihydroxy biphenyl (this compound). nih.gov The pathway can also be interconnected with other aromatic degradation pathways, such as the benzoic acid degradation pathway, leading to the formation of compounds like 2,3-dihydroxy benzoic acid. nih.gov

By manipulating the genes of the biphenyl degradation pathway, it is possible to create microbial cell factories for the production of specific aromatic compounds. For example, by blocking the pathway at a certain step, the intermediate produced just before the block can be accumulated. If the gene for this compound 1,2-dioxygenase (bphC) is inactivated, it could lead to the accumulation of this compound or its chlorinated derivatives. These accumulated diols could then be extracted and used as precursors for the chemical or enzymatic synthesis of other valuable aromatic compounds.

Q & A

Q. What are the primary enzymatic methods for detecting Biphenyl-2,3-diol in microbial degradation studies?

this compound is typically detected via enzymatic assays coupled with fluorescence or chromatographic methods. For example, fluorescence-based perceptron systems can metabolize analytes (including this compound) into transcription factor activators, which trigger reporter genes like GFP. Fluorescence intensity (measured in RFU) correlates with analyte concentration, enabling quantitative detection . Additionally, biphenyl degradation pathways (e.g., the bph pathway) involve enzymes like this compound 1,2-dioxygenase (HsaC), which cleaves the aromatic ring. Gas chromatography-mass spectrometry (GC-MS) is often used to validate intermediates in these pathways .

Q. What is the role of this compound 1,2-dioxygenase in aromatic compound degradation?

this compound 1,2-dioxygenase (EC 1.13.11.39) catalyzes the extradiol cleavage of this compound into 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, a critical step in the aerobic degradation of biphenyl and polychlorinated biphenyls (PCBs). This enzyme belongs to the oxidoreductase class, incorporating molecular oxygen into the substrate. Its activity is essential for funneling aromatic intermediates into the TCA cycle via meta-cleavage pathways .

Q. How does this compound integrate into microbial metabolic pathways?

In the bph pathway, this compound is formed after biphenyl is oxidized by biphenyl-2,3-dioxygenase (BphA) and dehydrogenated by BphB. This compound 1,2-dioxygenase (BphC) then cleaves the diol, producing a linear dienoate, which is hydrolyzed by BphD into benzoate and pentadienoate. These intermediates are further metabolized for energy production .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound degradation pathways across microbial species?

Contradictions often arise from differences in enzyme specificity or alternative pathways. To address this:

  • Use in vitro reconstitution assays with purified enzymes (e.g., HsaC from Mycobacterium smegmatis) to verify substrate specificity .
  • Conduct comparative genomics to identify orthologs and paralogs in divergent species. For example, Rhodococcus strains may employ redundant dioxygenases (e.g., Protocatechuate Oxygenase) for similar substrates .
  • Apply stable isotope probing (SIP) to trace carbon flow in complex microbial communities .

Q. What experimental challenges arise in heterologously expressing this compound 1,2-dioxygenase?

Challenges include:

  • Protein Solubility : HsaC and related dioxygenases often require chaperones (e.g., GroEL/ES) for proper folding in E. coli .
  • Cofactor Dependency : Ensure sufficient intracellular Fe²⁺ levels, as extradiol dioxygenases depend on non-heme iron .
  • Substrate Inhibition : Optimize induction conditions (e.g., low IPTG concentrations) to avoid toxic intermediate accumulation .

Q. How does this compound mediate PCB dechlorination in legume-rhizobium symbiosis?

In Bradyrhizobium-soybean symbiosis, this compound 1,2-dioxygenase collaborates with nitrate reductase to dechlorinate PCB77. Hydrogen uptake (Hup⁺) enhances dechlorination efficiency by reducing electron competition, as shown via metabolomic and proteomic profiling . Nickel supplementation further boosts activity by stabilizing hydrogenase enzymes .

Q. What methodologies elucidate the catalytic mechanism of this compound 1,2-dioxygenase?

  • X-ray Crystallography : Resolve the enzyme’s active site to identify Fe²⁺ coordination and substrate-binding residues .
  • Electron Paramagnetic Resonance (EPR) : Monitor redox states of the iron center during catalysis .
  • QMMM Simulations : Model the reaction trajectory to clarify oxygen insertion and ring cleavage steps .

Q. How can metabolic engineering enhance this compound pathway efficiency for bioremediation?

  • Enzyme Fusion : Link BphA (dioxygenase) and BphB (dehydrogenase) to minimize intermediate diffusion .
  • Promoter Optimization : Use inducible systems (e.g., Ptac) to coordinate expression of bph operon genes .
  • Cofactor Recycling : Co-express ferredoxin reductases to maintain Fe²⁺/NADH pools .

Methodological Considerations

  • Contradiction Analysis : Cross-reference enzyme kinetics (e.g., Kₘ and Vₘₐₓ) from multiple studies to identify species-specific adaptations .
  • Pathway Validation : Use gene knockout strains (e.g., ΔhsaC) to confirm intermediate accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.